molecular formula C19H17BrN4O4 B4377546 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-[(4-methylbenzyl)oxy]benzamide

3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-[(4-methylbenzyl)oxy]benzamide

Cat. No.: B4377546
M. Wt: 445.3 g/mol
InChI Key: AJYOXTDEETWSEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-[(4-methylbenzyl)oxy]benzamide is a complex organic compound that features a pyrazole ring substituted with bromine and nitro groups, a benzamide moiety, and a methylbenzyl ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-[(4-methylbenzyl)oxy]benzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Bromination and Nitration: The pyrazole ring is then brominated and nitrated using bromine and nitric acid, respectively, to introduce the bromo and nitro groups.

    Benzamide Formation: The benzamide moiety is introduced by reacting the substituted pyrazole with benzoyl chloride in the presence of a base such as triethylamine.

    Etherification: Finally, the methylbenzyl ether is formed by reacting the benzamide with 4-methylbenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.

    Reduction: The bromo group can undergo nucleophilic substitution reactions with various nucleophiles.

    Substitution: The benzamide moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

    Reduction of Nitro Group: 3-[(4-amino-1H-pyrazol-1-yl)methyl]-N-[(4-methylbenzyl)oxy]benzamide.

    Substitution of Bromo Group: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for the development of new drugs targeting various diseases.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Biological Studies: To study the effects of pyrazole derivatives on biological systems.

    Industrial Applications: In the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-[(4-methylbenzyl)oxy]benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The nitro and bromo groups could play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]-N-[(4-methylbenzyl)oxy]benzamide: Similar structure but with a chlorine atom instead of bromine.

    3-[(4-bromo-3-amino-1H-pyrazol-1-yl)methyl]-N-[(4-methylbenzyl)oxy]benzamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

The presence of both bromo and nitro groups in 3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-[(4-methylbenzyl)oxy]benzamide makes it unique, as these groups can significantly influence its reactivity and biological activity. The combination of these functional groups can provide a balance of properties that may be advantageous in specific applications.

Properties

IUPAC Name

3-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-[(4-methylphenyl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O4/c1-13-5-7-14(8-6-13)12-28-22-19(25)16-4-2-3-15(9-16)10-23-11-17(20)18(21-23)24(26)27/h2-9,11H,10,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYOXTDEETWSEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CONC(=O)C2=CC=CC(=C2)CN3C=C(C(=N3)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-[(4-methylbenzyl)oxy]benzamide
Reactant of Route 2
Reactant of Route 2
3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-[(4-methylbenzyl)oxy]benzamide
Reactant of Route 3
3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-[(4-methylbenzyl)oxy]benzamide
Reactant of Route 4
Reactant of Route 4
3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-[(4-methylbenzyl)oxy]benzamide
Reactant of Route 5
3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-[(4-methylbenzyl)oxy]benzamide
Reactant of Route 6
3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-[(4-methylbenzyl)oxy]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.